molecular formula C15H28 B1584982 1-Pentadecyne CAS No. 765-13-9

1-Pentadecyne

Cat. No. B1584982
CAS RN: 765-13-9
M. Wt: 208.38 g/mol
InChI Key: DONJGKADZJEXRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Pentadecyne has a molecular formula of C15H28 and a molecular weight of 208.387 g/mol . It is synthesized through various chemical reactions, but the specific synthesis process is not detailed in the available resources .


Physical And Chemical Properties Analysis

1-Pentadecyne is a clear, light yellow liquid . It has a melting point of 10°C and a boiling point range of 130°C at 10mmHg . The density of 1-Pentadecyne is 0.775 g/mL at 25°C .

Scientific Research Applications

Biobased Linear Alkyl-Benzene Production

1-Pentadecyne has applications in producing biobased linear alkyl-benzene. The hydrodeoxygenation of cardanol, which contains 1-pentadecyne, under ambient pressure, is used for producing 1-phenyl pentadecane. This process is more environmentally friendly than traditional methods and can be used in high-value chemical or biofuel production, such as in surfactants, lubricants, and diesel fuel additives (Guo et al., 2022).

Stereoselective Synthesis in Medical Research

1-Pentadecyne plays a role in the stereoselective synthesis of spisulosine and 4,5-dehydrospisulosine stereoisomers. This synthesis is vital for profiling ceramide synthase activities in cells, providing tools for studying cell fate and medical research (Abad et al., 2013).

Material Science and Engineering

In material science, 1-pentadecyne is involved in the synthesis of various compounds and materials. For example, studies on the dehydra-decyclization of biomass-derived 2-methyltetrahydrofuran utilize 1-pentadecyne for producing pentadienes, which are crucial in manufacturing adhesives, plastics, and resins (Kumar et al., 2020).

Polymer Science

1-Pentadecyne is also used in polymer science, specifically in the sunlight-induced crosslinking of 1,2-polybutadienes. This process generates fluorescent polymer networks and is significant for developing new materials with specific properties (Mueller et al., 2014).

Modified Resin Production

The compound is instrumental in modifying the molecular structure of phenolic resin, as seen in the study of 3-pentadecyl-phenol modified foamable phenolic resin. This modification enhances mechanical properties, microstructure, and flame retardancy of the foam (Ge et al., 2018).

Safety And Hazards

1-Pentadecyne is classified as a combustible liquid . In case of accidental release, it is advised to avoid breathing vapors, mist, or gas . For safe storage, it should be kept in a well-ventilated place and kept cool .

properties

IUPAC Name

pentadec-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1H,4-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONJGKADZJEXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061097
Record name 1-Pentadecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentadecyne

CAS RN

765-13-9
Record name 1-Pentadecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentadecyne
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentadecyne
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Record name 1-Pentadecyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentadec-1-yne
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
JL Abad, I Nieves, P Rayo, J Casas… - The Journal of …, 2013 - ACS Publications
… Based on the above results, we can conclude that hydrozirconation of 1-pentadecyne followed by diastereoselective addition of the intermediate zirconocene to d- or l-alaninal …
Number of citations: 55 pubs.acs.org
F Compostella, L Franchini, GB Giovenzana… - Tetrahedron …, 2002 - Elsevier
… Nucleophilic addition of the Grignard reagent of 1-pentadecyne to cyclohexylidene-d-glyceraldehyde results in a mixture of diastereoisomeric propargylic alcohols. Subsequent …
Number of citations: 23 www.sciencedirect.com
S Ritu, A Kumar, BK DD, KD Pandey - Citeseer
… The gas chromatography-mass spectrometry (GC-MS) analysis of methanolic extract identified the presence of phytochemical like Vitamin E, Gentisic acid, 1Pentadecyne, Cucurbitacin …
Number of citations: 1 citeseerx.ist.psu.edu
Y Zhou, H Zhu, S Fu, Q Yao - Scientific Reports, 2017 - nature.com
… For the minor compounds, 1-pentadecyne and nonanoic … , 2-bromo dodecane, 1-pentadecyne, 3-heptadecene, and … acetamide, cyclohexane, 1-pentadecyne, and heptadecane showed …
Number of citations: 17 www.nature.com
WP Zeronsa, G Dabkowski, S Siggia - Analytical Chemistry, 1974 - ACS Publications
… Of these four, the most efficient was 1-pentadecyne. The capacity of the pentadecyne column … Table II demonstrates silver recoveries for the 1-pentadecyne column upon injection of 50 …
Number of citations: 6 pubs.acs.org
LL Ryden, FJ Glavis, CS Marvel - Journal of the American …, 1937 - ACS Publications
… The synthesis of 1-pentadecyne is reported in the experimental part of this communication. … , undecylenic acid, methyl undecylenateand 1-pentadecyne, when treatedwith sulfur dioxide …
Number of citations: 33 pubs.acs.org
HS Byun, JA Sadlofsky, R Bittman - The Journal of Organic …, 1998 - ACS Publications
… To a solution of 2.70 g (13.0 mmol) of 1-pentadecyne in 250 mL of dry THF was added 5.0 … To a solution of 4.40 g (21.1 mmol) of 1-pentadecyne in 250 mL of dry THF was added 8.0 mL (…
Number of citations: 23 pubs.acs.org
RW Mahardika, H Ibrahim, AH Nurulhusna, K Awang - Trop. Biomed, 2017 - msptm.org
… thiol acetal (11.61%); HZM extract were dimethyl 4-methylphthalate (12.64%) and carbendazim (12.62%); HZS extract had 1,1’-ethylenebisdecalin (42.52%) and 1pentadecyne (11.5%); …
Number of citations: 15 msptm.org
A Dondoni, D Perrone, E Turturici - The Journal of Organic …, 1999 - ACS Publications
… Then, an additional C 15 carbon chain was installed by addition of lithium 1-pentadecyne to the above glycosyl amino aldehyde. The syn/anti ratio (70:30) of the resulting mixture of …
Number of citations: 45 pubs.acs.org
D Ajami, T Iwasawa, J Rebek Jr - Proceedings of the …, 2006 - National Acad Sciences
… The 1-pentadecyne 3d and the p-butylbiphenyl acetylene 4f are seen to be deepest within … For 1-pentadecyne, this places the C 3 methylene in the highest shift region with Δδ = 5.6 ppm…
Number of citations: 40 www.pnas.org

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